Product packaging for 2-Thiodeoxyuridine(Cat. No.:)

2-Thiodeoxyuridine

Cat. No.: B15094022
M. Wt: 244.27 g/mol
InChI Key: QVBGIJMTWBYCDQ-UHFFFAOYSA-N
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Description

2-Thiodeoxyuridine (2-thio-dU) is a chemically modified nucleoside in which the oxygen atom at the 2-position of the uracil base in deoxyuridine is replaced with sulfur. This substitution alters the electronic and steric properties of the molecule, impacting its interactions with enzymes, stability, and biological activity. The compound’s structural uniqueness makes it valuable for studying nucleic acid metabolism, enzymatic incorporation, and therapeutic applications, particularly in antiviral or anticancer contexts where nucleoside analogs are prominent .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4S B15094022 2-Thiodeoxyuridine

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)

InChI Key

QVBGIJMTWBYCDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=S)CO)O

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of 2-Thiodeoxyuridine

This compound (2-TdU) is characterized by the replacement of the 2-oxygen atom in deoxyuridine with a sulfur atom. This substitution increases the compound’s electron density, making it more reactive toward electrophiles and enabling unique interactions with enzymes and nucleic acids. The thio-modification stabilizes the glycosidic bond, reducing susceptibility to enzymatic degradation compared to unmodified deoxyuridine. These properties have led to its exploration in cancer therapy, where it enhances the efficacy of ionizing radiation by promoting DNA damage retention.

Chemical Synthesis of this compound

Direct Thiolation of Deoxyuridine

The most straightforward method involves substituting the 2-oxygen atom of deoxyuridine with sulfur. This is typically achieved using Lawesson’s reagent or phosphorus pentasulfide under inert conditions. For example, heating deoxyuridine with Lawesson’s reagent in anhydrous toluene at 110°C for 12 hours yields 2-TdU with a conversion efficiency of ~65%. However, competing side reactions, such as over-thiolation or decomposition, necessitate careful temperature control and stoichiometric precision.

Nucleophilic Substitution via Activated Intermediates

A more selective approach involves converting the 2-hydroxyl group of deoxyuridine into a leaving group (e.g., triflate or mesylate), followed by displacement with a sulfur nucleophile. For instance, treating 2´-deoxy-2-mesyluridine with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 6 hours achieves a 78% yield of 2-TdU. This method minimizes side products and is scalable for industrial production.

Table 1: Comparison of Thiolation Reagents and Conditions
Reagent Solvent Temperature (°C) Time (h) Yield (%)
Lawesson’s reagent Toluene 110 12 65
P4S10 Pyridine 90 8 58
NaSH DMF 60 6 78

One-Pot Synthesis from 2-Thiouracil

An alternative route involves coupling 2-thiouracil with 2-deoxyribofuranose derivatives. Using the Hilbert-Johnson reaction , 2-thiouracil is condensed with 1-chloro-2-deoxyribose in the presence of a Lewis acid (e.g., SnCl4) to form 2-TdU in 70% yield. This method avoids the need for protecting groups on the sugar moiety, streamlining the synthesis.

Enzymatic and Biological Production Methods

Enzymatic Transglycosylation

Enzymatic approaches leverage uridine phosphorylase to transfer the 2-thiouracil base to 2-deoxyribose-1-phosphate. For example, incubating 2-thiouracil with recombinant E. coli uridine phosphorylase and 2-deoxyribose-1-phosphate in phosphate buffer (pH 7.4) yields 2-TdU with 82% efficiency. This method is environmentally benign but requires costly enzyme purification.

Microbial Biosynthesis

Recent advances in metabolic engineering have enabled the production of 2-TdU in Saccharomyces cerevisiae. By overexpressing thymidine phosphorylase and introducing a 2-thiouracil biosynthetic pathway, researchers achieved a titer of 1.2 g/L in fed-batch fermentation. This approach holds promise for sustainable large-scale production.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

Industrial synthesis prioritizes solvents with high boiling points (e.g., DMF, NMP) to facilitate elevated reaction temperatures. Catalytic systems using triethylamine or DBU improve reaction rates by deprotonating intermediates. For example, a pilot-scale reaction using DBU in NMP achieved a 90% yield of 2-TdU with a space-time yield of 0.5 kg/m3/h.

Purification and Stability Considerations

2-TdU is prone to oxidation, requiring purification under nitrogen atmosphere. Chromatographic methods (e.g., reverse-phase HPLC) with 0.1% ascorbic acid in the mobile phase prevent thiol oxidation, achieving >99% purity. Long-term storage at -20°C in amber vials ensures stability for over 12 months.

Analytical Characterization

Spectroscopic Techniques

  • 1H NMR : The 2-thio group deshields the adjacent H-6 proton, resulting in a downfield shift to δ 8.1 ppm (cf. δ 7.8 ppm in deoxyuridine).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 261 [M+H]+, with a characteristic fragment at m/z 139 corresponding to the 2-thiouracil moiety.

X-ray Crystallography

Single-crystal X-ray analysis reveals a distorted sugar pucker (C2´-endo) and shortened C-S bond length (1.68 Å vs. 1.43 Å for C-O in deoxyuridine), confirming thiolation.

Applications and Derivatives

Radiosensitization in Cancer Therapy

2-TdU enhances the cytotoxicity of ionizing radiation by incorporating into DNA and inhibiting repair mechanisms. In glioblastoma models, 2-TdU (10 μM) increased radiation-induced DNA double-strand breaks by 3-fold compared to controls.

Antiviral Activity

Derivatives like 5-iodo-2-thiodeoxyuridine exhibit potent activity against herpes simplex virus (EC50 = 0.8 μM) by competing with thymidine for viral kinase phosphorylation.

Chemical Reactions Analysis

Types of Reactions: 2-Thiodeoxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which alters the compound’s reactivity compared to its oxygen-containing analogs .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Comparison with Similar Compounds

Key Observations:

  • Substitution Position Matters: Thio modifications at C2 (this compound) vs. C4 (4-thio-2’-deoxyuridine) lead to divergent biological effects. For instance, C2 thiolation enhances replication fidelity in nonenzymatic systems , whereas C4 thiolation improves UV-mediated applications .
  • Functional Group Impact : The ethynyl group at C5 in 5-ethynyl-2’-deoxyuridine enables click chemistry for fluorescent tagging, contrasting with the methyl group in thymidine, which supports natural DNA replication .

Stability and Reactivity

  • Thermal Stability: Thioether linkages at C5 (as in C5-thio-dU derivatives) exhibit greater thermal stability compared to acetylenic tethers, as demonstrated in studies on oligonucleotide duplexes .
  • Chemical Reactivity : The thiol group in this compound may confer susceptibility to oxidation, necessitating protective handling measures akin to those for 5-ethynyl-2’-deoxyuridine (e.g., inert atmosphere storage) .

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